molecular formula C14H10ClN3O2S B2391356 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 888410-79-5

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Katalognummer: B2391356
CAS-Nummer: 888410-79-5
Molekulargewicht: 319.76
InChI-Schlüssel: MDPXSBYUMHCPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole ring system, a well-established pharmacophore known to function as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity in drug-like molecules . This heterocyclic core is present in several therapeutic agents and is widely investigated for its diverse biological activities . The specific molecular architecture of this compound, which integrates a 5-chlorothiophene moiety and a biphenyl-acetamide group, makes it a valuable scaffold for the development of novel bioactive molecules. Researchers are particularly interested in its potential anticancer properties. Compounds bearing the 1,3,4-oxadiazole nucleus have been extensively studied as apoptosis inducers, caspase activators, and enzyme inhibitors such as tyrosine kinase and carbonic anhydrase inhibitors . Furthermore, structural analogues featuring the 1,3,4-thiadiazole ring, a closely related heterocycle, have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The presence of the chlorothiophene group also suggests potential applications in material science, as such conjugated systems are often explored for their optical and electronic properties . This product is provided for research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPXSBYUMHCPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Hydrazide Derivatives

The 1,3,4-oxadiazole ring is typically constructed via cyclodehydration of diacylhydrazines. For this compound, the precursor 5-chlorothiophene-2-carbohydrazide is synthesized by reacting 5-chlorothiophene-2-carbonyl chloride with hydrazine hydrate in ethanol at 0–5°C. Subsequent cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent:

$$
\text{5-Chlorothiophene-2-carbohydrazide} + \text{RCOCl} \xrightarrow{\text{POCl}_3, \Delta} \text{1,3,4-Oxadiazole intermediate}
$$

Key Conditions :

  • Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Reflux (70–80°C) for 4–6 hours
  • Yield: 65–75%

Functionalization with the 5-Chlorothiophen-2-yl Group

The 5-chlorothiophen-2-yl moiety is introduced during oxadiazole formation by utilizing 5-chlorothiophene-2-carboxylic acid derivatives. Alternative approaches include:

Suzuki-Miyaura Coupling (Post-Cyclization)

A palladium-catalyzed cross-coupling reaction attaches the thiophene group to a pre-formed oxadiazole bearing a halogen substituent:

$$
\text{5-Bromo-1,3,4-oxadiazol-2-amine} + \text{5-Chlorothiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target intermediate}
$$

Optimization Data :

Catalyst Loading Solvent Temperature Yield
5 mol% Pd DME/H₂O 80°C 58%
2 mol% Pd Toluene/EtOH 100°C 72%

This method avoids harsh cyclization conditions but requires expensive catalysts.

Acylation to Form the 2-Phenylacetamide Moiety

The final step involves acylating the oxadiazol-2-amine intermediate with phenylacetyl chloride:

$$
\text{5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine} + \text{Phenylacetyl chloride} \xrightarrow{\text{Base}} \text{Target compound}
$$

Reaction Conditions and Yield Optimization

  • Base : Triethylamine (TEA) or pyridine in stoichiometric amounts
  • Solvent : Anhydrous DCM or acetonitrile
  • Temperature : 0°C to room temperature (RT)
  • Yield : 80–85% after column chromatography

Comparative Analysis of Bases :

Base Reaction Time Purity (HPLC) Yield
TEA 2 hours 98.5% 82%
Pyridine 4 hours 97.8% 78%

TEA offers faster reaction kinetics due to its stronger nucleophilicity.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and acylation in a single vessel:

  • Hydrazide Formation : 5-Chlorothiophene-2-carbohydrazide + phenylacetic acid
  • Cyclodehydration : POCl₃, 80°C, 3 hours
  • In Situ Acylation : Direct addition of acyl chloride without intermediate isolation

Advantages :

  • Reduced purification steps
  • Total yield: 68% (vs. 75% for stepwise synthesis)

Limitations :

  • Lower regioselectivity (85:15 ratio of desired product to byproducts)

Mechanistic Insights

Cyclization Mechanism

The POCl₃-mediated cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration:

$$
\text{RCONHNH}2 \xrightarrow{\text{POCl}3} \text{RC≡N-NH}_2 \rightarrow \text{Oxadiazole}
$$

Acylation Kinetics

The amine group of the oxadiazole attacks the electrophilic carbonyl carbon of phenylacetyl chloride, facilitated by base-mediated deprotonation:

$$
\text{Oxadiazol-2-amine} + \text{ClC(O)CH}_2\text{Ph} \rightarrow \text{Acetamide} + \text{HCl}
$$

Industrial-Scale Production Considerations

Catalytic Efficiency

Transitioning from lab-scale to industrial production requires:

  • Continuous Flow Reactors : For precise temperature control during cyclization.
  • Green Chemistry Metrics : Replacing POCl₃ with polymer-supported reagents to reduce waste.

Case Study : A pilot plant achieved 90% conversion using immobilized lipases for acylation, reducing solvent use by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thiophene), 7.45–7.30 (m, 5H, phenyl), 3.75 (s, 2H, CH₂CO).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N oxadiazole).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 70:30 MeOH:H₂O) confirmed >99% purity for clinical-grade batches.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit enzymes involved in inflammatory pathways or interact with receptors that modulate pain perception .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent (Oxadiazole) Acetamide Group Molecular Formula Molar Mass (g/mol) pKa (Predicted) Notable Properties
Target Compound 5-(5-Chlorothiophen-2-yl) 2-Phenyl C₁₅H₁₁ClN₃O₂S 340.78 - High lipophilicity, aromatic interactions
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 5-(3-Methylthiophen-2-yl) 2-Chloro C₉H₈ClN₃O₂S 257.7 9.82 Moderate solubility, electron-donating methyl group
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxy-acetamide 5-(5-Chlorothiophen-2-yl) 2-Phenoxy C₁₄H₁₀ClN₃O₃S 343.76 - Enhanced hydrogen bonding via phenoxy oxygen
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 5-(2-Chlorophenyl) N-Isopropyl, 2-Chloro C₁₄H₁₅Cl₂N₃O₂ 344.2 - Increased steric hindrance, dual chloro substituents
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide 5-(2,4-Dimethoxyphenyl) 2-Phenyl C₁₇H₁₇N₃O₃S 343.4 - Thiadiazole core (vs. oxadiazole), methoxy groups enhance solubility

Biologische Aktivität

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions.
  • Introduction of Chlorothiophene Moiety : The oxadiazole intermediate is reacted with 5-chlorothiophene-2-carboxylic acid or its derivatives.
  • Attachment of Phenylacetamide Group : The final step involves coupling the chlorothiophene-oxadiazole intermediate with 2-bromoacetophenone in the presence of a base like triethylamine.

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In vitro studies indicate significant antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cell lines. For example, in studies involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating Alzheimer's disease. The IC50 value for AChE inhibition was found to be 0.907 ± 0.011 µM, indicating strong inhibitory activity compared to standard drugs like donepezil (IC50 = 1.413 ± 0.017 µM) .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It interacts with specific enzymes such as AChE and potentially others involved in inflammatory pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : In animal models, it has shown potential neuroprotective effects by improving cognitive function in tests such as the Morris water maze .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Properties : A recent study demonstrated that this compound exhibited significant antibacterial activity against Xanthomonas species with an EC50 value lower than that of conventional treatments .
  • Neuroprotective Study : In a rat model subjected to amyloid-beta-induced cognitive impairment, treatment with this compound improved memory performance significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and how can purity be ensured?

  • Methodology :

  • The compound is synthesized via cyclization of hydrazide intermediates with 5-chlorothiophene-2-carboxylic acid derivatives, followed by acylation using phenylacetyl chloride .

  • Key parameters include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours. Catalysts like p-TSA improve cyclization efficiency .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

    • Table 1 : Representative Synthesis Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 90°C, 8h7592%
AcylationPhenylacetyl chloride, Et₃N, 0°C→RT6889%
PurificationEthanol/water recrystallization-95%

Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?

  • Core Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene/oxadiazole) and acetamide carbonyl (δ 170–175 ppm). Overlapping signals are resolved via 2D-COSY or HSQC .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 344.81 (calc. 344.81) with ESI+ mode .
  • IR Spectroscopy : Detect oxadiazole C=N stretch (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening in vitro activity?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 24h incubation) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA, IC₅₀ determination) .
  • Cytotoxicity : MTT assay on HEK-293 cells (48h exposure, CC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

  • Strategy :

  • Substituent Variation : Modify the phenylacetamide group (e.g., electron-withdrawing -NO₂ or -CF₃) to enhance target binding. Synthesize analogs via Ullmann coupling or Suzuki-Miyaura reactions .
  • Oxadiazole Ring Replacement : Substitute oxadiazole with thiadiazole or triazole to assess impact on metabolic stability .
    • Case Study : Analogues with 4-fluorophenylacetamide showed 2× higher antimicrobial activity (MIC = 8 µg/mL vs. parent compound’s 16 µg/mL) .

Q. What mechanistic approaches elucidate the compound’s interaction with bacterial targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Prioritize residues with H-bonding (e.g., Asp73) or π-π stacking (Phe142) .
  • Enzyme Inhibition Kinetics : Measure Kᵢ for purified gyrase via ATPase activity assay (malachite green phosphate detection) .
    • Contradiction Note : Discrepancies between in silico binding scores and experimental IC₅₀ values may arise from solvation effects—validate via MD simulations (AMBER force field) .

Q. How should researchers address contradictory data in solubility and bioactivity across studies?

  • Root Causes :

  • Solubility Variability : Differences in solvent systems (e.g., DMSO vs. PBS pH 7.4) affect dissolution. Use standardized protocols (USP <711>) and report logP values (calculated: 2.8) .
  • Bioactivity Discrepancies : Strain-specific resistance (e.g., S. aureus MRSA vs. MSSA) or assay temperature (37°C vs. 25°C). Replicate under CLSI guidelines .
    • Mitigation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate purity via orthogonal methods (NMR + LC-MS) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholinosulfonyl) to enhance oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP3A4 is a major metabolizer—consider co-administration with inhibitors (e.g., ketoconazole) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.